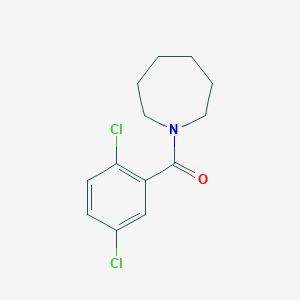
Azepan-1-yl(2,5-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azepanyl(2,5-dichlorophenyl)methanone is a chemical compound with the molecular formula C13H15Cl2NO. It is characterized by the presence of an azepane ring attached to a dichlorophenyl group through a methanone linkage
Preparation Methods
The synthesis of 1-azepanyl(2,5-dichlorophenyl)methanone typically involves the reaction of azepane with 2,5-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Azepanyl(2,5-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-Azepanyl(2,5-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azepanyl(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Azepanyl(2,5-dichlorophenyl)methanone can be compared with other similar compounds such as:
1-Azepanyl(2,4-dichlorophenyl)methanone: Similar structure but with different chlorine atom positions.
1-Azepanyl{3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone: Contains an additional phenoxy group.
1-Azepanyl{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}methanone: Contains a sulfonyl group and a piperidinyl ring. These comparisons highlight the unique structural features and potential functional differences of 1-azepanyl(2,5-dichlorophenyl)methanone.
Properties
Molecular Formula |
C13H15Cl2NO |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
azepan-1-yl-(2,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H15Cl2NO/c14-10-5-6-12(15)11(9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2 |
InChI Key |
ZYFQESSRTLTUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















